molecular formula C9H21N3 B3053807 N-(Piperidinoethyl)ethylenediamine CAS No. 5625-69-4

N-(Piperidinoethyl)ethylenediamine

Cat. No.: B3053807
CAS No.: 5625-69-4
M. Wt: 171.28 g/mol
InChI Key: QOAHNQKCWITUJK-UHFFFAOYSA-N
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Description

N-(Piperidinoethyl)ethylenediamine is an organic compound with the molecular formula C9H21N3. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N-(Piperidinoethyl)ethylenediamine, also known as (2-AMINOETHYL)[2-(PIPERIDIN-1-YL)ETHYL]AMINE, is a complex compound with multiple potential targetsIt has been suggested that it may interact with gaba receptors in the central and peripheral nervous systems .

Mode of Action

The compound has been shown to activate GABA receptors, partly by a direct action and partly by releasing endogenous GABA . These effects have been shown to be produced by the complexation of the compound with bicarbonate to form a carbamate . This interaction with its targets leads to changes in neuronal excitability, which can have various downstream effects.

Biochemical Pathways

The activation of GABA receptors by this compound can affect several biochemical pathways. GABA receptors are involved in inhibitory neurotransmission in the brain, so their activation can lead to decreased neuronal excitability. This can have downstream effects on various neurological processes, potentially influencing behavior, cognition, and other brain functions .

Pharmacokinetics

It’s known that after oral administration, ethylenediamine (a related compound) has a bioavailability of about 034, due to a substantial first-pass effect . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of 0.55 hours . These properties may impact the bioavailability and effectiveness of this compound.

Result of Action

The activation of GABA receptors by this compound can lead to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, potentially influencing a wide range of neurological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of bicarbonate ions in the environment can enhance the compound’s ability to activate GABA receptors . Other factors, such as pH, temperature, and the presence of other substances, could also potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Piperidinoethyl)ethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of 1-(2-Chloroethyl)-piperidine with ethylenediamine. The reaction typically occurs in water at 80°C for 24 hours . Another method involves the use of 1,2-diaminoethane and piperidine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidinoethyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a variety of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidinoethyl)ethylenediamine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and increases its potential for various applications in research and industry.

Properties

IUPAC Name

N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c10-4-5-11-6-9-12-7-2-1-3-8-12/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAHNQKCWITUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063967
Record name 1,2-Ethanediamine, N-[2-(1-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5625-69-4
Record name N1-[2-(1-Piperidinyl)ethyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5625-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(2-(1-piperidinyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-[2-(1-piperidinyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N-[2-(1-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(1-piperidinyl)ethyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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